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Compound of Interest

Compound Name:

Tert-butyl 6-oxo-2,7-

diazaspiro[4.4]nonane-2-

carboxylate

CAS No.: 1194376-44-7

Cat. No.: B1522434

Get Quote

In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior

efficacy and safety profiles is a paramount objective. For decades, medicinal chemistry has

been dominated by "flat," aromatic ring systems. While these scaffolds have yielded numerous

successful drugs, their inherent two-dimensionality often leads to challenges such as poor

solubility, off-target effects, and metabolic instability. To overcome these limitations, researchers

are increasingly turning to three-dimensional (3D) molecular architectures that can better mimic

the complex topographies of biological targets.[1][2][3][4]

Among the diverse array of 3D scaffolds, spirocycles have emerged as a particularly promising

class of structures.[5] Spirocyclic compounds, characterized by two rings sharing a single atom,

offer a rigid and conformationally defined framework. This unique geometry allows for the

precise spatial orientation of functional groups, enhancing interactions with target proteins and

improving pharmacological properties.[6] This guide provides an in-depth exploration of the

diazaspiro[4.4]nonane scaffold, a privileged structural motif that is gaining significant traction in

medicinal chemistry for its versatile applications, particularly in the development of therapeutics

for the central nervous system (CNS) and oncology.[7][8]
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Part 1: The Physicochemical and Pharmacokinetic
Advantages of the Diazaspiro[4.4]nonane Scaffold
The incorporation of the diazaspiro[4.4]nonane core into drug candidates can confer a range of

beneficial properties that are highly sought after in drug development.

Enhanced Three-Dimensionality and Increased sp3
Character
A key descriptor of molecular complexity and three-dimensionality is the fraction of sp3-

hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical

success rates, likely due to enhanced solubility, greater metabolic stability, and a reduced

propensity for off-target interactions.[1] The diazaspiro[4.4]nonane scaffold, with its inherent

non-planar structure, significantly increases the Fsp3 of a molecule compared to its flat

aromatic counterparts.

Modulation of Physicochemical Properties
The diazaspiro[4.4]nonane framework provides a powerful tool for fine-tuning the

physicochemical properties of a molecule:

Solubility: The increased saturation and polar nitrogen atoms of the diazaspiro[4.4]nonane

core generally lead to improved aqueous solubility, a critical factor for oral bioavailability.[2]

Lipophilicity (logP/logD): Strategic substitution on the diazaspiro[4.4]nonane scaffold allows

for precise control over a compound's lipophilicity, enabling optimization of its absorption,

distribution, metabolism, and excretion (ADME) profile.[4]

Metabolic Stability: The rigid nature of the spirocyclic system can shield metabolically labile

sites from enzymatic degradation, thereby prolonging the half-life of a drug.[5]

Conformational Rigidity and Target Engagement
The conformational constraint imposed by the spirocyclic structure reduces the entropic penalty

upon binding to a biological target. This can lead to a higher binding affinity and improved

potency.[6] Furthermore, the well-defined spatial arrangement of substituents on the
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diazaspiro[4.4]nonane scaffold can enhance selectivity for the desired target over other

proteins, minimizing the risk of off-target effects.[5]
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Part 2: Synthetic Strategies for
Diazaspiro[4.4]nonane Scaffolds
The construction of the diazaspiro[4.4]nonane ring system can be achieved through several

synthetic routes, each with its own advantages and considerations.

Overview of Synthetic Approaches
The main strategies for synthesizing diazaspiro[4.4]nonane scaffolds include domino radical

bicyclization, multi-step sequences from readily available starting materials like

cyclopentanone, and palladium-catalyzed cascade cyclizations. The choice of a particular

method often depends on the desired substitution pattern, scalability, and overall efficiency.

Detailed Protocol 1: Domino Radical Bicyclization of O-
Alkyl Oxime Ethers
This elegant approach allows for the rapid construction of the diazaspiro[4.4]nonane core in a

single, domino reaction.[9][10]
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Preparation of the Oxime Ether Precursor: The synthesis begins with the alkylation of a β-

ketoester, followed by decarboxylation to yield a ketone. The ketone is then converted to an

oxime ether by reaction with an O-alkylhydroxylamine.

Radical Cyclization: The oxime ether precursor is dissolved in a degassed solvent such as

cyclohexane. A radical initiator, typically azobisisobutyronitrile (AIBN), and a radical mediator,

such as tributyltin hydride, are added. The reaction mixture is heated to reflux to initiate the

domino radical bicyclization, affording the diazaspiro[4.4]nonane product.

Workup and Purification: Upon completion of the reaction, the solvent is removed under

reduced pressure, and the crude product is purified by column chromatography.
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Caption: Domino Radical Bicyclization Workflow.

Detailed Protocol 2: Multi-step Synthesis from
Cyclopentanone
A more traditional and often scalable approach involves the construction of the

diazaspiro[4.4]nonane scaffold from cyclopentanone.[11][12]
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Formation of the Spiro Intermediate: Cyclopentanone is reacted with two equivalents of a

suitable nucleophile, such as cyanoacetamide, in the presence of a base like piperidine to

form a spiro-bis-adduct.

Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis

and decarboxylation to yield a spiro-diacid.

Reductive Amination/Cyclization: The diacid is then reduced, typically with a strong reducing

agent like lithium aluminum hydride (LAH), which concomitantly effects a reductive amination

and cyclization to form the diazaspiro[4.4]nonane core.

Purification: The final product is purified by distillation or crystallization, often as a salt to

improve handling and stability.
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Caption: Multi-step Synthesis from Cyclopentanone.
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Part 3: Applications of Diazaspiro[4.4]nonane
Derivatives in Medicinal Chemistry
The unique structural and physicochemical properties of the diazaspiro[4.4]nonane scaffold

have led to its exploration in a variety of therapeutic areas.

Central Nervous System (CNS) Agents
Derivatives of diazaspiro[4.4]nonane have shown significant promise as modulators of CNS

targets:

Anticonvulsants: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated potent

anticonvulsant activity in preclinical models of epilepsy.[7]

Sigma Receptor Modulators: The 2,7-diazaspiro[4.4]nonane scaffold has been utilized to

develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in

pain, neurodegeneration, and addiction.[7]

Muscarinic Receptor Targeting: Related azaspirocyclic compounds have shown activity at

muscarinic acetylcholine receptors (mAChRs), suggesting that diazaspiro[4.4]nonane

derivatives could be explored for the treatment of cognitive and autonomic disorders.[7]

Anticancer and Other Therapeutic Applications
The diazaspiro[4.4]nonane framework is also being investigated in oncology and other disease

areas:
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Natural Product Analogs: The 1-azaspiro[4.4]nonane ring system is a key structural motif in

the natural product Cephalotaxine, from which the approved anti-leukemia drug

Homoharringtonine is derived.[8]

Kinase Inhibition: The rigid nature of the scaffold makes it an attractive platform for the

design of kinase inhibitors. For example, related spirocyclic systems have been incorporated

into dual EGFR/BRAFV600E inhibitors.[14]

Modulation of Signaling Pathways: The azaspiro core can be elaborated to produce

compounds that inhibit key signaling pathways involved in cancer cell survival, such as the

STAT3, PI3K/Akt, and NF-κB pathways.[6][8]
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Caption: Therapeutic Applications of Diazaspiro[4.4]nonane Derivatives.

Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a

chemical series.[15][16] For diazaspiro[4.4]nonane scaffolds, the two nitrogen atoms serve as

key points for chemical diversification. The substitution pattern on these nitrogens can

significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For

instance, in the case of anticonvulsant 2-azaspiro[4.4]nonane-1,3-diones, the nature of the N-

substituent is a primary determinant of activity.[7] Further SAR studies are needed to fully

elucidate the therapeutic potential of this versatile scaffold.[17][18]
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Part 4: Future Perspectives and Conclusion
The diazaspiro[4.4]nonane scaffold represents a valuable and underexplored area of chemical

space for drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic

tractability make it an attractive starting point for the development of novel therapeutics with

improved pharmacological profiles.

Future research in this area will likely focus on:

Development of Novel Synthetic Methodologies: The discovery of more efficient and

stereoselective synthetic routes will facilitate the synthesis of a wider range of

diazaspiro[4.4]nonane derivatives.

Exploration of New Biological Targets: Screening of diazaspiro[4.4]nonane-based compound

libraries against a diverse panel of biological targets may uncover new therapeutic

applications.

In-depth SAR Studies: Comprehensive SAR studies will be essential for optimizing the

potency, selectivity, and ADME properties of lead compounds.

In conclusion, the diazaspiro[4.4]nonane scaffold is a powerful tool in the medicinal chemist's

armamentarium. By moving beyond the confines of "flatland" chemistry and embracing the

three-dimensional world of spirocycles, researchers can unlock new opportunities for the

discovery and development of innovative medicines that address unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_2_Azaspiro_4_4_nonane_Hemioxalate.pdf
https://www.benchchem.com/pdf/Scale_up_Synthesis_of_2_Azaspiro_4_4_nonane_Hemioxalate_Application_Notes_and_Protocols.pdf
https://pubmed.ncbi.nlm.nih.gov/24956492/
https://pubmed.ncbi.nlm.nih.gov/24956492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10056593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10056593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10056593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4852705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5818155/
https://www.mdpi.com/1420-3049/29/23/5777
https://www.mdpi.com/1422-0067/22/2/635
https://www.benchchem.com/product/b1522434#introduction-to-diazaspiro-4-4-nonane-scaffolds-in-medicinal-chemistry
https://www.benchchem.com/product/b1522434#introduction-to-diazaspiro-4-4-nonane-scaffolds-in-medicinal-chemistry
https://www.benchchem.com/product/b1522434#introduction-to-diazaspiro-4-4-nonane-scaffolds-in-medicinal-chemistry
https://www.benchchem.com/product/b1522434#introduction-to-diazaspiro-4-4-nonane-scaffolds-in-medicinal-chemistry
https://www.benchchem.com/product/b1522434?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

